Methyl 3-amino-1-methylcyclohexane-1-carboxylate
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Overview
Description
Methyl 3-amino-1-methylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H17NO2 It is a derivative of cyclohexane, featuring an amino group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-methylcyclohexane-1-carboxylate typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes methylation to form 1-methylcyclohexanone.
Amination: The 1-methylcyclohexanone is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 3-position.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-1-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-1-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis, releasing active metabolites. These interactions can modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminocyclohexane-1-carboxylate: Lacks the methyl group at the 1-position.
Methyl 3-amino-1-ethylcyclohexane-1-carboxylate: Contains an ethyl group instead of a methyl group at the 1-position.
Methyl 3-amino-1-propylcyclohexane-1-carboxylate: Contains a propyl group at the 1-position.
Uniqueness
Methyl 3-amino-1-methylcyclohexane-1-carboxylate is unique due to the presence of both an amino group and a methyl group on the cyclohexane ring, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 3-amino-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-9(8(11)12-2)5-3-4-7(10)6-9/h7H,3-6,10H2,1-2H3 |
InChI Key |
PYMSRNPVZDVUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)N)C(=O)OC |
Origin of Product |
United States |
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